5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.
1,2,4-Oxadiazole Derivatives: Other compounds containing the oxadiazole ring, used in various applications.
Uniqueness
5-(Phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the phenoxymethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-(phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)9-11-8(16-12-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
ZRQVDGZVRUKARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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